4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine, also known as ZOLDINE™ MS-PLUS, is moisture present in raw materials used in polyurethane and polyurea systems . The compound acts as a moisture scavenger, effectively eliminating moisture from these materials .
Mode of Action
This compound interacts with its target (moisture) by reacting quickly and safely to eliminate it . This interaction results in improved gloss, surface appearance, and coating performance of the materials .
Biochemical Pathways
The compound is a reactive diluent for urethane prepolymers and replaces the polyol component . Its reaction with water yields a volatile ketone and an amino alcohol , indicating its role in the biochemical pathway of moisture elimination.
Pharmacokinetics
and solubility in polyols and most organic solvents suggest that it can be easily distributed and metabolized in the systems where it is used.
Result of Action
The action of this compound results in several molecular and cellular effects. It eliminates bubbles and pinholes, alleviates downglossing and hazing, improves distinctness of image (DOI), improves abrasion and chemical resistance, improves adhesion, eliminates gassing, and leaves no unreacted fillers in polyurethane or polyurea matrices .
Action Environment
Environmental factors such as humidity can influence the action, efficacy, and stability of this compound. The compound can alleviate the detrimental effects of humidity in cast or spray application of two-component polyurethane and polyurea systems .
Preparation Methods
The synthesis of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring . Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a moisture scavenger in urethane coatings, sealants, and elastomers.
Comparison with Similar Compounds
4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine is unique due to its specific structure and reactivity. Similar compounds include:
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Also used as a moisture scavenger in similar applications.
4-Ethyl-2-isopentyl-2-methyloxazolidine: Another compound with similar properties and applications.
These compounds share similar functional groups and applications but differ in their specific molecular structures and reactivity profiles.
Properties
IUPAC Name |
4-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-5-10-8-13-11(4,12-10)7-6-9(2)3/h9-10,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMLZAWFWIPNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(N1)(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888640 | |
Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137796-06-6 | |
Record name | 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137796-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137796066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-2-methyl-2-isopentyl-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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